An In-Depth Technical Guide to 1,3-Distearoyl-2-chloropropanediol
An In-Depth Technical Guide to 1,3-Distearoyl-2-chloropropanediol
This technical guide provides a comprehensive overview of 1,3-Distearoyl-2-chloropropanediol, a molecule of interest for researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, outlines a probable synthesis method, discusses its toxicological profile and potential mechanisms of action, and explores its prospective applications in drug delivery systems.
Chemical and Physical Properties
1,3-Distearoyl-2-chloropropanediol is a diacylglycerol derivative characterized by a glycerol (B35011) backbone esterified with two stearic acid chains at the sn-1 and sn-3 positions, and a chlorine atom at the sn-2 position.[1]
Table 1: Chemical Identifiers and Physical Properties of 1,3-Distearoyl-2-chloropropanediol
| Property | Value | Source(s) |
| IUPAC Name | (2-chloro-3-octadecanoyloxypropyl) octadecanoate | [1] |
| Synonyms | 2-Chloropropane-1,3-diyl distearate, Stearic acid, 2-chlorotrimethylene ester, 1,3-Propanediol, 2-chloro-, distearate | [1] |
| CAS Number | 26787-56-4 | [1] |
| Molecular Formula | C₃₉H₇₅ClO₄ | [1] |
| Molecular Weight | 643.46 g/mol | [1] |
| Appearance | White Solid | [2] |
| Melting Point | 51-53 °C | [2] |
| Boiling Point | 671.7 ± 35.0 °C (Predicted) | [2] |
| Density | 0.931 ± 0.06 g/cm³ (Predicted) | [2] |
| Solubility | Chloroform (Slightly), Hexanes (Slightly) | [2] |
| Storage Temperature | -20°C Freezer | [2] |
Synthesis
Experimental Protocol: Synthesis of 1,3-Distearoyl-2-chloropropanediol
Materials:
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2-chloropropane-1,3-diol
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Stearoyl chloride
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Pyridine (B92270) (or another suitable base like triethylamine)
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Anhydrous dichloromethane (B109758) (DCM) or another suitable aprotic solvent
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Anhydrous sodium sulfate
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Silica (B1680970) gel for column chromatography
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Hexane and Ethyl Acetate (B1210297) for chromatography
Procedure:
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Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-chloropropane-1,3-diol (1 equivalent) in anhydrous DCM.
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Addition of Base: Add pyridine (2.2 equivalents) to the solution and cool the mixture to 0°C in an ice bath.
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Addition of Acyl Chloride: Slowly add stearoyl chloride (2.1 equivalents) dissolved in anhydrous DCM to the stirred solution via the dropping funnel over a period of 30-60 minutes.
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Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure 1,3-Distearoyl-2-chloropropanediol.
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Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Toxicological Profile and Mechanism of Action
1,3-Distearoyl-2-chloropropanediol belongs to the class of 2-monochloropropanediol (2-MCPD) esters. The toxicology of these esters is primarily associated with their hydrolysis in the gastrointestinal tract, which releases free 2-MCPD.
Cytotoxicity and Apoptosis
Studies on human intestinal Caco-2 cells have shown that while free 2-MCPD is not toxic up to 1 mM, certain 2-MCPD fatty acid esters can decrease cellular viability at concentrations above 10 µM.[2][3] This cytotoxic effect is correlated with the induction of caspase activity, suggesting that the released free fatty acids may induce apoptosis.[2][3]
Cardiotoxicity
In a 90-day study on male F344 rats exposed to 2-MCPD, cardiotoxic effects were observed. A multi-omics approach revealed an upregulation of immune and inflammatory response processes and a downregulation of energy metabolism and cardiac structure and function.[4] A key leukocyte-regulating protein, coronin-1A, was significantly upregulated.[4] Furthermore, a disruption in cardioprotective lipid pathways was suggested by the selective suppression of docosahexaenoic acid (DHA)-derived metabolites.[4]
Signaling Pathways in Apoptosis
While specific signaling pathways for 2-MCPD-induced apoptosis are not fully elucidated, studies on the related compound 3-MCPD provide valuable insights. In human embryonic kidney (HEK293) cells, 3-MCPD has been shown to induce apoptosis through both the death receptor pathway and the mitochondrial pathway.[5] This involves the upregulation of genes such as TNFRSF11B and TNFRSF1A, and significant changes in the BCL2 family of genes, which are key regulators of the mitochondrial apoptotic pathway.[5]
Applications in Drug Development
The amphiphilic nature of 1,3-Distearoyl-2-chloropropanediol, with its long hydrophobic stearoyl chains and more polar chloropropanediol headgroup, makes it a candidate for use in lipid-based drug delivery systems, such as liposomes. While specific studies employing this exact lipid are scarce, its structural similarity to other diacyl lipids commonly used in liposome (B1194612) formulation allows for the proposal of a hypothetical experimental workflow.
Liposome Formulation
Experimental Protocol: Preparation of Liposomes Incorporating 1,3-Distearoyl-2-chloropropanediol
This protocol is adapted from standard liposome preparation techniques.
Materials:
-
1,3-Distearoyl-2-chloropropanediol
-
1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC) (or other suitable phospholipid)
-
Cholesterol
-
Chloroform and Methanol (for lipid dissolution)
-
Phosphate-buffered saline (PBS) or other aqueous buffer
-
Drug to be encapsulated (hydrophilic or lipophilic)
-
Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Hydration:
-
Dissolve 1,3-Distearoyl-2-chloropropanediol, DSPC, and cholesterol in a desired molar ratio in a chloroform/methanol mixture in a round-bottom flask.
-
If encapsulating a lipophilic drug, add it to the lipid mixture.
-
Remove the organic solvents using a rotary evaporator to form a thin lipid film on the flask wall.
-
Dry the film under high vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with PBS (or a buffer containing the hydrophilic drug) by vortexing or gentle agitation above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To produce unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm) using a mini-extruder. Perform at least 10-20 passes.
-
-
Purification:
-
Remove any unencapsulated drug by size exclusion chromatography or dialysis.
-
-
Characterization:
-
Determine the liposome size distribution and zeta potential using dynamic light scattering (DLS).
-
Assess the encapsulation efficiency by quantifying the amount of encapsulated drug versus the initial amount.
-
Visualize the liposomes using transmission electron microscopy (TEM).
-
Analytical Methods
The analysis of 1,3-Distearoyl-2-chloropropanediol in various matrices, particularly in foodstuffs, typically involves indirect methods. These methods are based on the cleavage of the ester bonds to release the free 2-MCPD, which is then derivatized and quantified.
Table 2: Common Analytical Techniques for 2-MCPD Esters
| Technique | Description | Key Steps |
| Gas Chromatography-Mass Spectrometry (GC-MS) | A common and robust method for the quantification of MCPD esters. | 1. Extraction of lipids from the sample matrix.2. Transesterification or hydrolysis to release free MCPD.3. Derivatization (e.g., with phenylboronic acid) to improve volatility and chromatographic behavior.4. GC separation and MS detection. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | An alternative method that can potentially allow for the direct analysis of the intact esters, though challenges with the large number of possible ester combinations exist. | 1. Lipid extraction.2. Chromatographic separation of different ester forms.3. MS/MS detection and quantification. |
Conclusion
1,3-Distearoyl-2-chloropropanediol is a compound with a well-defined chemical structure and physical properties. Its toxicological profile is intrinsically linked to its hydrolysis product, 2-MCPD, which has been shown to exert cardiotoxic and potentially apoptotic effects. While its direct application in drug development is not yet established, its structural characteristics suggest its potential as a component of lipid-based drug delivery systems. Further research is warranted to fully explore its synthesis, biological activity, and utility in pharmaceutical formulations.
References
- 1. larodan.com [larodan.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Chloro-1,3-propanediol (2-MCPD) and its fatty acid esters: cytotoxicity, metabolism, and transport by human intestinal Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An integrated multi-omics analysis of the effects of the food processing-induced contaminant 2-monochloropropane-1,3-diol (2-MCPD) in rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pathway of 3-MCPD-induced apoptosis in human embryonic kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]
